molecular formula C15H13NO2 B8165696 3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide

3'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8165696
M. Wt: 239.27 g/mol
InChI Key: MNEFQADUFXCDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a formyl group at the 3’ position, a methyl group at the 2 position, and a carboxamide group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: 3’-Carboxy-2-methyl-[1,1’-biphenyl]-4-carboxamide.

    Reduction: 3’-Hydroxymethyl-2-methyl-[1,1’-biphenyl]-4-carboxamide.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure allows for π-π interactions with aromatic residues in biological targets, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2-Methyl-[1,1’-biphenyl]-4-carboxamide: Lacks the formyl group at the 3’ position.

    3’-Formyl-[1,1’-biphenyl]-4-carboxamide: Lacks the methyl group at the 2 position.

Uniqueness

3’-Formyl-2-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both formyl and carboxamide groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(3-formylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-7-13(15(16)18)5-6-14(10)12-4-2-3-11(8-12)9-17/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEFQADUFXCDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.